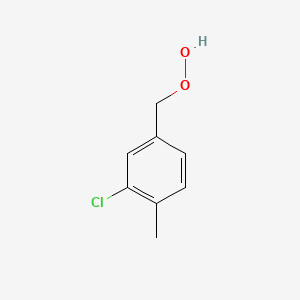
(3-Chloro-4-methylphenyl)methaneperoxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4-methylphenyl)methaneperoxol is an organic compound characterized by the presence of a chloro group and a methyl group attached to a benzene ring, along with a methaneperoxol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-methylphenyl)methaneperoxol typically involves the reaction of (3-Chloro-4-methylphenyl)methanol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired peroxide compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, potentially forming more oxidized derivatives.
Reduction: The compound can be reduced to (3-Chloro-4-methylphenyl)methanol under appropriate conditions.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: More oxidized derivatives of this compound.
Reduction: (3-Chloro-4-methylphenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (3-Chloro-4-methylphenyl)methaneperoxol is used as a reagent in organic synthesis, particularly in oxidation reactions. It serves as a source of active oxygen and can be used to introduce peroxide functionality into organic molecules.
Biology: In biological research, this compound may be used to study oxidative stress and its effects on cellular processes. It can also be employed in the development of assays to measure antioxidant activity.
Medicine: The compound’s potential as an antimicrobial agent is being explored, given its ability to generate reactive oxygen species that can kill bacteria and other pathogens.
Industry: In industrial applications, this compound is used in the formulation of disinfectants and sanitizers. Its oxidative properties make it effective in breaking down organic contaminants.
Mecanismo De Acción
The mechanism of action of (3-Chloro-4-methylphenyl)methaneperoxol involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative damage. The compound’s ability to generate ROS makes it effective in antimicrobial and oxidative stress-related applications.
Comparación Con Compuestos Similares
(3-Chloro-4-methylphenyl)methanol: A reduced form of (3-Chloro-4-methylphenyl)methaneperoxol.
(3-Chloro-4-methylphenyl)boronic acid: Another derivative with different functional properties.
4-Chloro-3-methylphenol: A related compound with a hydroxyl group instead of a peroxide group.
Uniqueness: this compound is unique due to its peroxide functionality, which imparts distinct oxidative properties. This makes it particularly useful in applications requiring the generation of reactive oxygen species, setting it apart from its similar compounds that lack this functionality.
Propiedades
Número CAS |
112706-67-9 |
|---|---|
Fórmula molecular |
C8H9ClO2 |
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
2-chloro-4-(hydroperoxymethyl)-1-methylbenzene |
InChI |
InChI=1S/C8H9ClO2/c1-6-2-3-7(5-11-10)4-8(6)9/h2-4,10H,5H2,1H3 |
Clave InChI |
DGEBYUMNDLSBFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)COO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
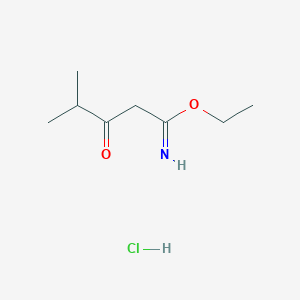
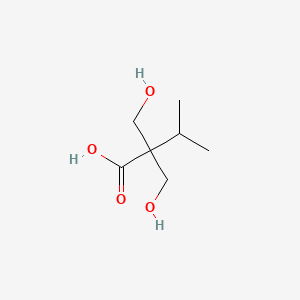

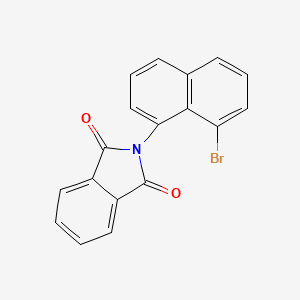
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
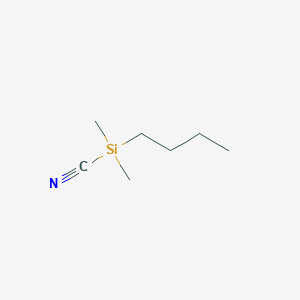

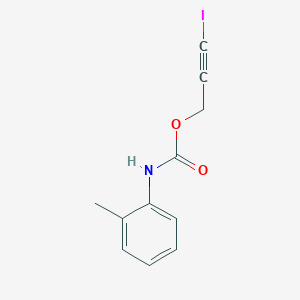

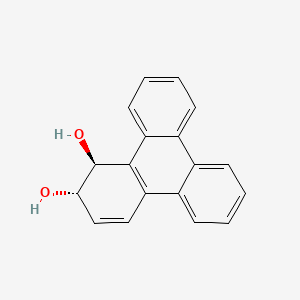
![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)

